2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c1-9-20-6-4-13(21-9)24-10-5-7-22(8-10)16(23)11-2-3-12(17)15(19)14(11)18/h2-4,6,10H,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSJVCIFDKVVHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space.
Mode of Action
The different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biochemical Pathways
Pyrrolidine compounds have been found to have diverse biological activities, suggesting they may interact with multiple biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with key compounds:
Example 64 (Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate)
- Structural Differences :
- Example 64 substitutes the pyrrolidine ring with a pyrazolo[3,4-c]pyrimidine core and incorporates a chromen-4-one system.
- Fluorine atoms are positioned at aromatic rings (3-fluorophenyl, 3-fluorobenzoate) rather than a trifluorobenzoyl group.
- Functional Implications: The chromenone moiety in Example 64 likely enhances π-π stacking interactions with kinase ATP-binding pockets, a feature absent in the target compound. The trifluorobenzoyl group in the target compound may improve passive diffusion across membranes compared to Example 64’s polar ester group .
Compound 9 (Phosphoramidite Derivative with Pyrimidine-Thioether Linkage)
- Structural Differences :
- Compound 9 includes a 2-thio-4-oxopyrimidine linked to a sugar-phosphate backbone, optimized for oligonucleotide synthesis.
- The target compound lacks the phosphoramidite and sugar moieties, focusing instead on a small-molecule design.
- Functional Implications :
Hypothetical Pharmacological and Physicochemical Profiles
Based on structural analogs, the following table hypothesizes properties of 2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine:
Q & A
Basic: What are the key steps in synthesizing 2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine?
Answer:
The synthesis typically involves:
Pyrimidine Core Construction : Condensation reactions using diketones and amidines under acidic/basic conditions to form the pyrimidine ring .
Pyrrolidine Functionalization : Introducing the pyrrolidine-3-yl-oxy group via nucleophilic substitution or Mitsunobu reaction.
Trifluorobenzoylation : Reacting the pyrrolidine intermediate with 2,3,4-trifluorobenzoyl chloride in the presence of a base (e.g., DMAP) to attach the benzoyl group .
Purification : Techniques like column chromatography or recrystallization ensure high purity.
Critical Parameters : Reaction temperature, solvent choice (e.g., DMF for acylation), and protecting group strategies (e.g., allyl groups for hydroxyl protection) are essential for yield optimization .
Advanced: How can enantioselective synthesis of the pyrrolidine moiety be achieved?
Answer:
Enantioselective synthesis requires:
- Chiral Catalysts : Use of asymmetric catalysts (e.g., Jacobsen’s catalyst) during pyrrolidine ring formation to control stereochemistry.
- Dynamic Kinetic Resolution : Employing enzymes or metal complexes to resolve racemic mixtures during functionalization steps.
- Analytical Validation : Chiral HPLC or polarimetry confirms enantiomeric excess.
Challenges : Competing side reactions and catalyst poisoning by fluorine atoms necessitate tailored reaction conditions .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : H and C NMR identify substituent positions and confirm trifluorobenzoyl attachment. F NMR is vital for tracking fluorine environments .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm) and ether (C-O, ~1200 cm) groups .
Advanced: How can structural ambiguities in the pyrrolidine-oxy linkage be resolved?
Answer:
- X-ray Crystallography : Provides definitive bond lengths and angles, especially for the ether linkage and benzoyl orientation .
- 2D NMR (COSY, NOESY) : Resolves spatial proximity between the pyrimidine methyl group and pyrrolidine protons.
- Computational Modeling : DFT calculations predict stable conformers, which are cross-validated with experimental data .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Cytotoxicity Assays : MTT or resazurin-based tests on cancer cell lines (e.g., HCT116, DU145) assess antiproliferative effects .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) evaluate target engagement.
- Solubility Testing : HPLC or nephelometry in PBS/DMSO determines bioavailability thresholds .
Advanced: How can target-specific mechanisms of action be elucidated?
Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to putative targets (e.g., DNA or enzymes) .
- CRISPR-Cas9 Knockout Models : Identify gene dependencies in cellular response.
- Metabolomic Profiling : LC-MS tracks downstream metabolic changes post-treatment to infer pathways .
Basic: What are the stability considerations for this compound under physiological conditions?
Answer:
- pH Stability : Assess degradation rates in buffers (pH 1–10) via HPLC.
- Thermal Stability : TGA/DSC identifies decomposition temperatures.
- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation products.
Key Finding : The trifluorobenzoyl group enhances hydrolytic stability compared to non-fluorinated analogs .
Advanced: How can contradictory cytotoxicity data between studies be reconciled?
Answer:
- Assay Standardization : Control for variables like cell passage number, serum concentration, and incubation time .
- Purity Analysis : LC-MS identifies impurities (e.g., unreacted intermediates) that may skew results.
- Multi-Lab Validation : Collaborative studies using shared batches reduce inter-lab variability.
Basic: What computational tools predict the compound’s drug-likeness?
Answer:
- ADMET Prediction : Software like SwissADME estimates LogP, solubility, and CYP450 interactions.
- Molecular Docking (AutoDock Vina) : Screens against protein databases (e.g., PDB) to prioritize targets.
- PAINS Filtering : Removes pan-assay interference motifs (e.g., reactive thiols) .
Advanced: How can QSAR models optimize substituent effects on bioactivity?
Answer:
- Descriptor Selection : Electronic (Hammett σ), steric (molar refractivity), and lipophilic (LogP) parameters are calculated for analogs.
- Machine Learning : Random Forest or SVM models correlate descriptors with IC values.
- Synthetic Prioritization : Focus on derivatives with predicted lower toxicity (e.g., replacing 2,3,4-F with chloro groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
